molecular formula C12H15FN2 B1620942 2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane CAS No. 769099-80-1

2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B1620942
CAS No.: 769099-80-1
M. Wt: 206.26 g/mol
InChI Key: WOCPIKSQKAHVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Constitutional Isomerism

The systematic name 2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is a bicyclo[2.2.1]heptane system, a seven-membered bicyclic framework with two nitrogen atoms at positions 2 and 5. The substituent 4-fluorophenylmethyl is attached to the nitrogen at position 2, as indicated by the prefix "2-[(4-fluorophenyl)methyl]".

The stereochemistry of the bicyclic core is critical. The (1S,4S) configuration specifies the spatial arrangement of atoms, ensuring the compound’s three-dimensional structure aligns with its biological and chemical interactions. Constitutional isomerism arises from variations in substituent placement or bicyclo system geometry. For example, moving the fluorophenyl group to the nitrogen at position 5 or altering the bicyclo framework to [2.2.2] would yield distinct constitutional isomers.

Table 1: IUPAC Name Breakdown

Component Description
Bicyclo[2.2.1]heptane Seven-membered bicyclic structure with bridgeheads at positions 1 and 4
2,5-diaza Nitrogen atoms at positions 2 and 5
4-fluorophenylmethyl Benzyl group substituted with fluorine at the para position

CAS Registry Number and EC Classification

The compound is uniquely identified by CAS Registry Number 769099-80-1 , which facilitates precise tracking in chemical databases and regulatory frameworks. The European Community (EC) Number 674-139-6 further classifies it within the European Chemicals Agency’s inventory, ensuring compliance with REACH regulations.

Table 2: Regulatory Identifiers

Identifier Value Source
CAS Registry Number 769099-80-1
EC Number 674-139-6
PubChem CID 2760909

Synonymous Designations in Chemical Databases

This compound is cataloged under multiple synonyms across chemical databases, reflecting its structural features and research applications. For instance, 2-(4-fluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane emphasizes the benzyl linkage, while SCHEMBL12342529 and DTXSID40375406 are unique identifiers in PubChem and DSSTox, respectively.

Table 3: Database Synonyms and Identifiers

Synonym/Identifier Database Reference
SCHEMBL12342529 PubChem
DTXSID40375406 DSSTox
MFCD08461866 Key Organics
2-(4-Fluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane Sigma-Aldrich

The systematic naming and diverse identifiers ensure unambiguous communication across pharmaceutical, academic, and regulatory contexts. This precision is vital for patent applications, safety assessments, and interdisciplinary research.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2/c13-10-3-1-9(2-4-10)7-15-8-11-5-12(15)6-14-11/h1-4,11-12,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCPIKSQKAHVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375406
Record name 2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769099-80-1
Record name 2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 769099-80-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Alkylation Strategies

The 4-fluorophenylmethyl moiety is introduced via alkylation of the diazabicycloheptane core. A one-pot, two-step method reported for similar compounds involves:

  • Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM).
  • Alkylation : Reaction with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate or cesium fluoride.

Optimization data from analogous syntheses (Table 1) highlight the impact of temperature and base stoichiometry on yield:

Purification and Characterization

Crystallization

Crystalline intermediates are often purified via solvent-antisolvent systems. For example, MSN Laboratories utilized ethyl acetate-water mixtures to isolate bicyclic amines, achieving >98% purity after recrystallization.

Chromatographic Techniques

Flash column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) resolves regioisomers. LCMS and ¹H-NMR data from Ambeed confirm structural integrity, with characteristic signals for the fluorophenyl group (δ 7.2–7.4 ppm) and bicyclic protons (δ 3.1–4.5 ppm).

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing N-alkylation or ring-opening reactions are minimized using bulky bases (e.g., CsF) and low-dielectric solvents.
  • Scale-Up Limitations : Exothermic reactions during alkylation necessitate controlled addition rates and temperature monitoring.

Emerging Methodologies

Recent advances include:

  • Spirocyclic Hypervalent Iodine Reagents : Enable radiofluorination for PET tracer synthesis, though primarily explored for imaging agents.
  • Flow Chemistry : Continuous processing reduces reaction times and improves reproducibility for high-throughput applications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dipeptidyl Peptidase IV (DPP-IV) Inhibitor

Research indicates that 2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has shown promise as a DPP-IV inhibitor. DPP-IV is an enzyme involved in glucose metabolism and is a target for diabetes management therapies. The inhibition of this enzyme can lead to improved glycemic control in diabetic patients, making this compound a candidate for further pharmacological studies aimed at developing antidiabetic drugs.

Potential Antidepressant Activity

The structural characteristics of the compound suggest interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Preliminary studies have indicated that compounds with similar structures may exhibit antidepressant-like effects in animal models, warranting further exploration of this compound in this context.

Biological Interaction Studies

Understanding the interactions of this compound with various biological targets is crucial for elucidating its pharmacological profile:

  • Receptor Binding Studies : Investigations into the binding affinity of this compound to specific receptors can provide insights into its therapeutic potential and mechanisms of action.
  • Enzyme Activity Modulation : The compound's ability to modulate enzyme activities can be studied to assess its role in metabolic pathways relevant to disease states.

Synthetic Routes and Production Methods

The synthesis of this compound can be achieved through various methods:

  • Cyclization Reactions : Involves the formation of the diazabicycloheptane core using suitable diamines and dihalides under basic conditions.
  • Nucleophilic Substitution : The introduction of the fluorophenylmethyl group typically utilizes palladium-catalyzed cross-coupling reactions.

These synthetic strategies can be optimized for large-scale production while ensuring high yield and purity.

Case Studies and Research Findings

Study FocusFindings
DPP-IV InhibitionDemonstrated potential for glycemic control in diabetic models.
Antidepressant EffectsSimilar compounds showed efficacy in animal models; further studies needed to confirm effects of this specific compound.
Receptor InteractionPreliminary data suggest binding to serotonin receptors; detailed studies are ongoing to map interactions.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the diazabicycloheptane structure may interact with enzyme active sites, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Derivatives of 2,5-Diazabicyclo[2.2.1]heptane with Aromatic Substituents

Substituent Molecular Weight (g/mol) Biological Activity/Application References
4-Fluorophenyl (Compound of Interest) 218.29 (free base) Organocatalyst for DHPM synthesis (up to 46% ee)
4-Chlorophenyl 208.69 Not explicitly reported; structural analog for receptor studies
2,4-Difluorophenyl 356.36 (sulfonyl derivative) α7 neuronal nicotinic receptor ligand
4-Methylphenyl 304.34 (butenedioate salt) Undisclosed pharmacological activity
3-Fluorophenyl 294.18 (hydrobromide) Comparative studies in asymmetric catalysis

Key Findings :

  • Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance metabolic stability and receptor binding. The 4-fluorophenyl derivative exhibits superior enantioselectivity in organocatalytic Biginelli reactions compared to its 3-fluoro analog .
  • Electron-Donating Groups (e.g., -CH₃) : The 4-methylphenyl variant (CAS: 312624-04-7) shows reduced catalytic efficiency, suggesting steric hindrance or electronic effects .

Core Scaffold Modifications: 2,5-Diazabicyclo[2.2.1]heptane vs. 3,6-Diazabicyclo[3.1.1]heptane

Table 2: Comparison of Bicyclic Diazabicyclo Scaffolds

Parameter 2,5-Diazabicyclo[2.2.1]heptane 3,6-Diazabicyclo[3.1.1]heptane
Ring Strain Higher (norbornane-like) Moderate
Pharmacological Targets α7 nAChR, antitumor agents α4β2 nAChR (subnanomolar affinity)
Synthetic Accessibility Requires trans-4-hydroxy-L-proline Modular pyridine/pyridazine coupling

Key Findings :

  • The 3,6-diazabicyclo[3.1.1]heptane core (e.g., pyridinyl derivatives) achieves subnanomolar affinity for α4β2 nicotinic receptors, outperforming 2,5-diazabicyclo[2.2.1]heptane in receptor subtype selectivity .
  • The 2,5-diazabicyclo[2.2.1]heptane scaffold is preferred in organocatalysis due to its chiral rigidity, enabling enantioselective synthesis of dihydropyrimidinones .

Salt Forms and Physicochemical Properties

Table 3: Impact of Salt Formation on Bioactivity

Salt Form Solubility Application References
Hydrobromide (1:1) High aqueous solubility Asymmetric catalysis, receptor studies
Free Base Low polarity Intermediate in antitumor agents
Butenedioate (1:1) Moderate solubility Undisclosed preclinical studies

Key Findings :

  • Hydrobromide salts improve solubility and catalytic efficiency in polar solvents, critical for reaction yields in organocatalysis .
  • Free bases are utilized in lipophilic environments, such as blood-brain barrier penetration in CNS-targeting agents .

Biological Activity

2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane is a bicyclic compound characterized by a diazabicyclo[2.2.1]heptane core with a 4-fluorobenzyl substituent. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C12H15FN2
  • Molecular Weight : Approximately 202.26 g/mol

The presence of the fluorine atom in the phenyl group enhances the compound's lipophilicity and biological activity, which may influence its pharmacokinetic properties and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and diabetes management. This inhibition can lead to improved glycemic control in diabetic patients.

Interaction Profile

The compound's mechanism likely involves:

  • Binding to Enzyme Active Sites : The diazabicycloheptane structure may modulate enzyme activity.
  • π-π Interactions : The fluorophenyl group can engage with aromatic residues in proteins, influencing biochemical pathways.

Biological Activity Studies

Recent research has highlighted various aspects of the biological activity of this compound:

Study FocusFindings
DPP-IV Inhibition Demonstrated potential for improving glucose metabolism, suggesting therapeutic applications in diabetes.
Receptor Binding Enhanced lipophilicity may increase receptor binding affinity, warranting further investigation into its pharmacological profile.
Catalytic Applications Investigated for use as a chiral catalyst due to its unique nitrogen-containing bicyclic structure.

Case Studies

  • DPP-IV Inhibition Studies : In vitro assays have shown that this compound exhibits significant inhibitory effects on DPP-IV activity, which could lead to enhanced therapeutic strategies for diabetes management.
  • Pharmacokinetic Analysis : Studies have indicated that the compound's structural features contribute to favorable absorption and distribution characteristics, making it a candidate for further drug development.
  • Safety and Toxicity Assessments : Preliminary toxicity evaluations have classified the compound as an irritant, necessitating careful handling in laboratory settings.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesDistinguishing Characteristics
(1S,4S)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptaneSimilar bicyclic structureDifferent phenyl substitution affecting reactivity
(1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptaneBicyclic with methoxy groupVarying electronic properties due to methoxy group
(1R,4R)-tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylateRelated bicyclic systemContains piperazine moiety influencing pharmacological profile

These comparisons illustrate how variations in substituents can lead to differences in chemical behavior and potential applications in research and industry.

Q & A

Q. What synthetic methodologies are commonly used to prepare 2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane derivatives?

The synthesis typically starts with trans-4-hydroxy-L-proline, which undergoes functionalization to form the bicyclic core. Key steps include N-alkylation with 4-fluorobenzyl groups and subsequent deprotection. For example, TsCl (tosyl chloride) is used to protect amines, while NaBH₄ or catalytic hydrogenation (Pd/C) facilitates reduction steps . The stereochemical integrity of the (1S,4S)-configuration is maintained using chiral auxiliaries or enantioselective lithiation with (-)-sparteine .

Q. How is the stereochemistry of the 2,5-diazabicyclo[2.2.1]heptane scaffold confirmed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute configuration determination. For instance, the title compound’s crystal structure revealed dihedral angles between the bicyclic core and substituents (e.g., 17.2° between fluorophenyl and sulfonyl groups), validated by weak intermolecular interactions (C–H⋯O/F/N) . Chiral HPLC and polarimetry are complementary for purity and enantiomeric excess (ee) assessment .

Q. What catalytic applications are reported for this compound?

Derivatives act as chiral organocatalysts in asymmetric reactions, such as the Biginelli cyclocondensation. For example, 10 mol% catalyst loading in methanol yields dihydropyrimidinones (DHPMs) with moderate ee (up to 60%) via dual H-bonding activation of substrates . The rigid bicyclic structure enforces stereoselectivity by restricting conformational flexibility .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst loading) influence enantioselectivity in Biginelli reactions?

Solvent polarity critically impacts ee: polar solvents (MeOH) enhance H-bonding interactions, improving selectivity. Table 1 in shows that reducing catalyst loading from 10 mol% to 5 mol% decreases ee by 15–20%, suggesting cooperative catalysis. Microwave irradiation (45°C, 8 h) was attempted but lowered both yield (42%) and ee (27%), likely due to thermal racemization .

Q. What strategies address contradictions in catalytic performance between substituted derivatives?

Substituent electronic effects modulate catalytic activity. For example, 4-chlorophenyl derivatives show higher activity than 4-fluorophenyl analogs in α-amination reactions due to increased electron-withdrawing effects stabilizing transition states . Mechanistic studies (e.g., kinetic isotopic effects) and DFT calculations are recommended to resolve discrepancies .

Q. How can the stereoselectivity of C-substituted derivatives be optimized?

Directed lithiation using sec-BuLi/(-)-sparteine enables enantioselective C–H functionalization. For instance, methyl or hydroxy groups at the C7 position alter steric bulk, influencing facial selectivity in nucleophilic additions . Systematic variation of protecting groups (e.g., Boc vs. Cbz) can further tune reactivity .

Q. What biological activities are associated with this scaffold?

Derivatives exhibit activity as α7 neuronal nicotinic receptor ligands, validated via radioligand binding assays (e.g., IC₅₀ values in nM range) . Modifications like sulfonyl or aryl substitutions enhance receptor affinity, as seen in compound 23 (IC₅₀ = 12 nM) .

Methodological Recommendations

  • Synthetic Optimization : Use orthogonal protection (e.g., Ts, Boc) to streamline functionalization .
  • Characterization : Combine SCXRD with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) for structural validation .
  • Catalysis Screening : Employ Design of Experiments (DoE) to optimize solvent, temperature, and catalyst loading .
  • Mechanistic Probes : Isotope labeling (²H/¹³C) and in situ IR spectroscopy can elucidate reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Reactant of Route 2
Reactant of Route 2
2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.